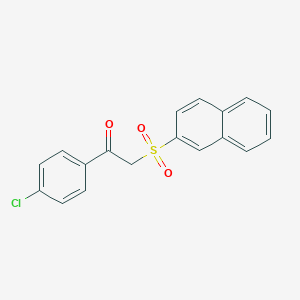
1-(4-Chlorophenyl)-2-(2-naphthylsulfonyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(2-naphthylsulfonyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is also known as N-(4-chlorophenyl)-2-(naphthalene-2-sulfonyl)acetamide and is commonly abbreviated as CPNE. CPNE is a white crystalline powder that is insoluble in water and soluble in organic solvents.
Wirkmechanismus
CPNE inhibits the activity of CA IX by binding to the active site of the enzyme. CA IX plays a critical role in regulating pH in cancer cells, and inhibition of CA IX leads to a decrease in pH and an increase in oxidative stress, which ultimately leads to cell death. CPNE has also been shown to inhibit the activity of other carbonic anhydrase isoforms, but with lower potency.
Biochemical and Physiological Effects:
CPNE has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the activity of CA IX, CPNE has been shown to inhibit the activity of other enzymes such as carbonic anhydrase XII and cathepsin B. CPNE has also been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPNE is its potency as an inhibitor of CA IX. CPNE has been shown to be more potent than other CA IX inhibitors such as sulfonamides and sulfamates. CPNE also has a high selectivity for CA IX over other carbonic anhydrase isoforms. However, CPNE has some limitations for lab experiments. CPNE is insoluble in water, which limits its use in aqueous solutions. CPNE is also sensitive to light and air, which can degrade the compound over time.
Zukünftige Richtungen
There are several future directions for the use of CPNE in scientific research. One area of interest is the use of CPNE in combination with other anticancer agents to enhance their efficacy. CPNE has also been shown to sensitize cancer cells to radiation therapy, and further studies are needed to explore this potential application. Another area of interest is the use of CPNE as a diagnostic tool for cancer. CA IX is overexpressed in many types of cancer, and CPNE could be used to detect the presence of CA IX in cancer cells. Finally, further studies are needed to explore the potential use of CPNE in other diseases such as inflammation and osteoporosis.
In conclusion, CPNE is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. CPNE is a potent inhibitor of CA IX and has been shown to have anti-inflammatory properties. CPNE has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of CPNE in scientific research, including its use in combination with other anticancer agents and as a diagnostic tool for cancer.
Synthesemethoden
The synthesis of CPNE involves the reaction of 2-naphthalenesulfonyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to give CPNE as a white crystalline powder. The yield of CPNE can be improved by using a solvent such as chloroform or dichloromethane.
Wissenschaftliche Forschungsanwendungen
CPNE has been widely used in scientific research due to its diverse range of applications. CPNE is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CPNE has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CA IX. CPNE has also been used as a tool to study the role of CA IX in cancer progression and metastasis.
Eigenschaften
Molekularformel |
C18H13ClO3S |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-naphthalen-2-ylsulfonylethanone |
InChI |
InChI=1S/C18H13ClO3S/c19-16-8-5-14(6-9-16)18(20)12-23(21,22)17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2 |
InChI-Schlüssel |
XBICEJGHKYSLPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B285485.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285486.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285487.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285488.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285489.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285493.png)
![N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285494.png)
![N-(2-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285495.png)
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285497.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285498.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B285501.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285505.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285508.png)
![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)
